molecular formula C12H17FO2 B7935255 2-(3-Fluoro-4-methoxyphenyl)-2-pentanol

2-(3-Fluoro-4-methoxyphenyl)-2-pentanol

Cat. No.: B7935255
M. Wt: 212.26 g/mol
InChI Key: HUEHQQMWXOSWOM-UHFFFAOYSA-N
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Description

2-(3-Fluoro-4-methoxyphenyl)-2-pentanol is an organic compound characterized by the presence of a fluoro and methoxy group attached to a phenyl ring, along with a pentanol chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Fluoro-4-methoxyphenyl)-2-pentanol can be achieved through a multi-step process involving the Grignard reaction. The Grignard reagent, typically prepared from 3-fluoro-4-methoxyphenyl bromide and magnesium in anhydrous ether, reacts with 2-pentanone to form the desired product . The reaction conditions require strict exclusion of moisture to prevent the decomposition of the Grignard reagent.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent reaction conditions and higher yields. The use of automated systems for reagent addition and product isolation can enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

2-(3-Fluoro-4-methoxyphenyl)-2-pentanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone using reagents such as chromium trioxide or pyridinium chlorochromate.

    Reduction: The compound can be reduced to the corresponding alkane using hydrogenation with palladium on carbon as a catalyst.

    Substitution: The fluoro and methoxy groups can participate in nucleophilic aromatic substitution reactions under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Chromium trioxide in acetic acid or pyridinium chlorochromate in dichloromethane.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.

Major Products Formed

    Oxidation: 2-(3-Fluoro-4-methoxyphenyl)-2-pentanone.

    Reduction: 2-(3-Fluoro-4-methoxyphenyl)-pentane.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(3-Fluoro-4-methoxyphenyl)-2-pentanol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(3-Fluoro-4-methoxyphenyl)-2-pentanol involves its interaction with specific molecular targets. For instance, its potential anti-inflammatory effects may be mediated through the inhibition of cyclooxygenase enzymes, similar to nonsteroidal anti-inflammatory drugs . The fluoro and methoxy groups contribute to its binding affinity and selectivity towards these targets.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3-Fluoro-4-methoxyphenyl)-2-pentanol is unique due to the presence of both a fluoro and methoxy group on the phenyl ring, along with a pentanol chain. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

2-(3-fluoro-4-methoxyphenyl)pentan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17FO2/c1-4-7-12(2,14)9-5-6-11(15-3)10(13)8-9/h5-6,8,14H,4,7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUEHQQMWXOSWOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C)(C1=CC(=C(C=C1)OC)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17FO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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